molecular formula C16H12N2O4S B12577100 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 634912-67-7

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12577100
CAS No.: 634912-67-7
M. Wt: 328.3 g/mol
InChI Key: AHUSCDADIBGILQ-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical research tool based on the phthalimide (isoindole-1,3-dione) scaffold, a structure recognized for its diverse biological potential . This compound is of significant interest in medicinal chemistry research, particularly for investigating new anti-inflammatory and analgesic agents. Its molecular design incorporates key pharmacophoric elements: the nitro-substituted phthalimide core and the 2-(phenylsulfanyl)ethyl side chain. The phthalimide moiety is a privileged structure in drug discovery, known to contribute to interactions with enzymatic targets such as cyclooxygenase (COX) . Research on analogous phthalimide derivatives has demonstrated that these compounds can exhibit notable COX-2 inhibitory activity, with some showing greater inhibition than the reference anti-inflammatory drug meloxicam . The specific substitution pattern in this compound is designed to modulate its physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing safer and more effective therapeutic candidates. Furthermore, derivatives of the isoindole-1,3-dione scaffold are also being explored in other research areas, including neurodegenerative diseases, as they have shown promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research . This compound is intended for use in biochemical and pharmacological research applications only.

Properties

CAS No.

634912-67-7

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

5-nitro-2-(2-phenylsulfanylethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4S/c19-15-13-7-6-11(18(21)22)10-14(13)16(20)17(15)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2

InChI Key

AHUSCDADIBGILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent substitution reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve reactants and facilitate reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the phenylsulfanyl group results in a sulfone derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the phenylsulfanyl group can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)

  • Structure : Lacks the nitro group at position 5 but retains the phenylethyl side chain.
  • Activity : Exhibits moderate anticonvulsant activity in PTZ and MES models, but is less potent than the nitro-substituted derivative .
  • Molecular Docking : Lower binding affinity to the Na⁺ channel compared to the nitro analog, likely due to the absence of the electron-withdrawing nitro group, which may stabilize interactions with the channel’s pore .

Phenytoin

  • Structure : A hydantoin derivative lacking the isoindole-dione core.
  • Activity : A classical Na⁺ channel blocker and first-line anticonvulsant.
  • Comparison : Docking studies indicate that 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione achieves comparable or superior binding to the Na⁺ channel’s open pore, suggesting a shared mechanism but distinct structural interactions .

5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)

  • Structure : Similar to the target compound but substitutes the phenylsulfanyl group with a simple phenylethyl chain.
  • The sulfur atom in the target compound may influence pharmacokinetics (e.g., lipophilicity) or redox properties .

Broader Structural Analogs

Folpet (2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione)

  • Structure : Features a trichloromethylthio substituent instead of the nitro and phenylsulfanyl groups.

Data Tables

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Compound Name Core Structure Substituents Anticonvulsant Activity (PTZ/MES) Na⁺ Channel Docking Affinity
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-... Isoindole-dione 5-NO₂, 2-(PhS-CH₂CH₂) Potent High (comparable to phenytoin)
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione Isoindole-dione 2-(Ph-CH₂CH₂) Moderate Moderate
Phenytoin Hydantoin Diphenyl-substituted hydantoin High High (reference standard)
Folpet Isoindole-dione 2-(Cl₃C-S) None (fungicide) Not studied

Table 2: Key Substituent Effects on Activity

Substituent Role in Activity
Nitro group (NO₂) Enhances Na⁺ channel binding via electron-withdrawing effects; improves efficacy
Phenylsulfanyl ethyl (PhS-CH₂CH₂) May increase lipophilicity and membrane penetration compared to phenylethyl
Trichloromethylthio (Cl₃C-S) Imparts fungicidal activity but no anticonvulsant effects

Research Findings and Implications

  • Nitro Group Critical for Efficacy : The nitro group at position 5 is a key determinant of anticonvulsant potency, as its absence (e.g., Compound 13) reduces activity .
  • Side Chain Modifications : The phenylsulfanyl ethyl side chain may optimize pharmacokinetic properties, though further studies are needed to confirm this hypothesis.
  • Divergent Applications: Structural analogs like folpet demonstrate that minor substituent changes can shift biological activity from CNS targets to pesticidal effects .

Biological Activity

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S. The compound features a nitro group, a phenylsulfanyl group, and an isoindole-dione structure, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo redox reactions, while the phenylsulfanyl moiety may interact with thiol-containing proteins. These interactions can modulate critical biochemical pathways involved in cell signaling and metabolism.

1. Antimicrobial Activity

Research has indicated that 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle.

3. Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV and other viral pathogens. Preliminary findings suggest that it may inhibit viral replication by targeting reverse transcriptase and other viral enzymes.

Research Findings

A selection of recent studies highlights the biological activity of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2 Reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3 Showed antiviral effects against HIV with a reduction in viral load by over 90% in treated cell cultures compared to controls.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione against common pathogens. The results indicated a dose-dependent response, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis
A study involving multiple cancer cell lines assessed the compound's ability to inhibit growth and induce apoptosis. Flow cytometry analysis revealed that treatment with the compound led to significant increases in early apoptotic cells compared to untreated controls.

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